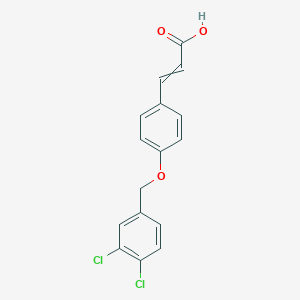

4-(3,4-二氯苄氧基)肉桂酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

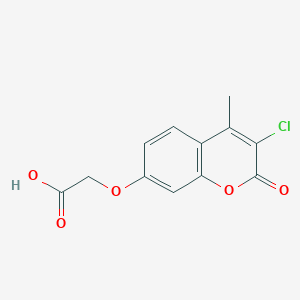

“4-(3,4-Dichlorobenzyloxy)cinnamic acid” is a chemical compound with several synonyms such as RARECHEM AL BK 1027, 3-(4-(3,4-DICHLOROBENZYLOXY)PHENYL)ACRYLIC ACID, and others . It is available for purchase from various chemical suppliers .

Synthesis Analysis

Cinnamic acids and their derivatives can be synthesized from glucose in Escherichia coli by introducing different combinations of genes: tyrosine ammonia lyase, phenylalanine ammonia lyase, S.espanaensis monooxygenase, and Oryza sativa O-methyltransferase . Another study suggests that cinnamic acid is a phenolic plant compound and coumaric acids such as 4-hydroxycinnamic acid (4HCA), caffeic acid (3,4-dihydroxycinnamic acid, dHCA), and ferulic acid are present in the biosynthetic pathway of plant lignin .Molecular Structure Analysis

The molecular structure of cinnamic acids and their derivatives can be analyzed using spectroscopic techniques. FT-IR, FT-Raman, (13)C NMR and (1)H NMR spectra can be recorded for the vibrational and spectroscopic analysis .Chemical Reactions Analysis

Cinnamic and p-coumaric acid can be consumed by Yarrowia lipolytica through multiple pathways that are partially dependent on the cultivation medium . Cinnamic acid is converted to p-coumaric acid .科学研究应用

Cancer Treatment

Cinnamic acid derivatives, including “4-(3,4-Dichlorobenzyloxy)cinnamic acid”, have been reported to play a significant role in treating cancer . The nature of the substituents incorporated into cinnamic acid has been found to enhance the biological efficacy of the synthesized cinnamic acid derivatives .

Antibacterial Applications

These compounds have shown potent antibacterial activity. For instance, compound 27 exhibited significant antibacterial activity on S. aureus strain of bacteria .

Antimalarial Applications

Cinnamic acid derivatives have also been reported to have potent antimalarial activity. Compounds 35a, 35g, 35i, 36i, and 36b are examples of such derivatives .

Neurological Disorders Treatment

Cinnamic acid derivatives have been reported to aid in the treatment of neurological disorders. For example, 3-methoxy-4-hydroxycinnamic acid (64), 3,4- dimethoxycinnamic acid (66) and 3-methoxy-4-acetamidoxycinnamic acid (82) have been reported to prevent alpha-synuclein amyloid transformation .

Anti-Inflammatory Applications

Cinnamic acid and its derivatives have been reported to exhibit anti-inflammatory properties .

Antidiabetic Applications

Cinnamic acid and its derivatives have also been reported to exhibit antidiabetic properties .

作用机制

安全和危害

属性

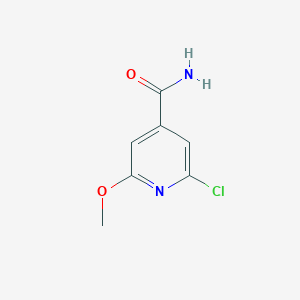

IUPAC Name |

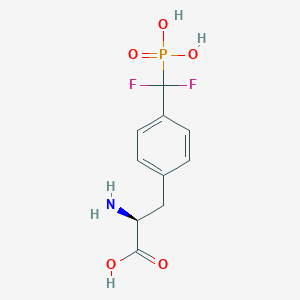

(E)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O3/c17-14-7-3-12(9-15(14)18)10-21-13-5-1-11(2-6-13)4-8-16(19)20/h1-9H,10H2,(H,19,20)/b8-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTVZGVCDADUBF-XBXARRHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)OCC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)OCC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dichlorobenzyloxy)cinnamic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopropanecarboxaldehyde, 2-[(acetyloxy)methyl]-, (1R,2S)-(9CI)](/img/structure/B71515.png)